molecular formula C14H12FN3S B10863954 2-[(4-Fluorophenyl)methylene]-N~1~-phenyl-1-hydrazinecarbothioamide

2-[(4-Fluorophenyl)methylene]-N~1~-phenyl-1-hydrazinecarbothioamide

Cat. No.: B10863954
M. Wt: 273.33 g/mol
InChI Key: XGDGKLGXGAALNB-YBEGLDIGSA-N
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Description

2-[(4-Fluorophenyl)methylene]-N~1~-phenyl-1-hydrazinecarbothioamide is an organic compound that belongs to the class of hydrazinecarbothioamides This compound is characterized by the presence of a fluorophenyl group and a phenyl group attached to a hydrazinecarbothioamide backbone

Preparation Methods

The synthesis of 2-[(4-Fluorophenyl)methylene]-N~1~-phenyl-1-hydrazinecarbothioamide typically involves the reaction of 4-fluorobenzaldehyde with phenylhydrazinecarbothioamide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

2-[(4-Fluorophenyl)methylene]-N~1~-phenyl-1-hydrazinecarbothioamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and fluorophenyl groups, using reagents such as halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[(4-Fluorophenyl)methylene]-N~1~-phenyl-1-hydrazinecarbothioamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving microbial infections and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(4-Fluorophenyl)methylene]-N~1~-phenyl-1-hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

2-[(4-Fluorophenyl)methylene]-N~1~-phenyl-1-hydrazinecarbothioamide can be compared with other similar compounds, such as:

    2-[(4-Chlorophenyl)methylene]-N~1~-phenyl-1-hydrazinecarbothioamide: This compound has a chlorophenyl group instead of a fluorophenyl group, which may result in different chemical and biological properties.

    2-[(4-Bromophenyl)methylene]-N~1~-phenyl-1-hydrazinecarbothioamide:

    2-[(4-Methylphenyl)methylene]-N~1~-phenyl-1-hydrazinecarbothioamide: The methyl group can affect the compound’s solubility and interaction with biological targets.

Properties

Molecular Formula

C14H12FN3S

Molecular Weight

273.33 g/mol

IUPAC Name

1-[(Z)-(4-fluorophenyl)methylideneamino]-3-phenylthiourea

InChI

InChI=1S/C14H12FN3S/c15-12-8-6-11(7-9-12)10-16-18-14(19)17-13-4-2-1-3-5-13/h1-10H,(H2,17,18,19)/b16-10-

InChI Key

XGDGKLGXGAALNB-YBEGLDIGSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=S)N/N=C\C2=CC=C(C=C2)F

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NN=CC2=CC=C(C=C2)F

Origin of Product

United States

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